1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
CAS No.: 693824-61-2
Cat. No.: VC3292444
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 693824-61-2 |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 1-O-tert-butyl 4-O-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-5-14(6-9-15,7-10-16)11(17)19-4/h10H,5-9H2,1-4H3 |
| Standard InChI Key | GIDJEIWZWPXTDQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C(=O)OC |
Introduction
Chemical Properties and Structure
Physical and Chemical Identity
1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate is characterized by a unique set of physical and chemical properties that define its behavior in various chemical environments. The compound's identity is established through several standardized parameters as shown in Table 1.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 693824-61-2 |
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 1-O-tert-butyl 4-O-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-5-14(6-9-15,7-10-16)11(17)19-4/h10H,5-9H2,1-4H3 |
| Standard InChIKey | GIDJEIWZWPXTDQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C(=O)OC |
| PubChem Compound ID | 58928630 |
These parameters provide essential information for researchers to identify, characterize, and work with this compound in laboratory settings. The molecular formula confirms the presence of 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms, which correlate with its structural features and functional groups.
Structural Features and Reactivity
The structural architecture of this compound exhibits several key features that contribute to its chemical versatility. The piperidine heterocyclic ring forms the central scaffold with multiple functional groups strategically positioned to enable various chemical transformations.
The primary structural components include:
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A six-membered piperidine ring providing the basic nitrogen-containing heterocyclic structure
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A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom at position 1
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A methyl ester group at position 4, creating a carboxylate functionality
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A 2-oxoethyl side chain (containing an aldehyde group) also at position 4
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Quaternary carbon at position 4, bearing both the methyl ester and the 2-oxoethyl group
These structural elements contribute significantly to the compound's reactivity profile. The Boc protecting group shields the nitrogen from unwanted reactions while allowing selective transformations elsewhere in the molecule. The methyl ester provides a reactive site for various nucleophilic substitutions, while the aldehyde functionality in the 2-oxoethyl side chain can participate in numerous reactions including reductions, oxidations, and condensations.
Synthesis Methods and Approaches
Reaction Conditions and Considerations
Based on synthetic methods for related piperidine compounds, several key reaction conditions and considerations apply to the synthesis of this compound:
Table 2: Typical Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Typical Reagents | Solvent Systems | Temperature Range | Special Considerations |
|---|---|---|---|---|
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | DCM, THF, or water/organic mixtures | 0-25°C | Base (e.g., NaHCO₃, Et₃N) often required |
| 4-Position Functionalization | Various organometallic reagents | THF, Et₂O, or DCM | -78 to 25°C | Moisture-free conditions necessary |
| Ester Formation | Methanol, methylating agents | Various organic solvents | 0-80°C | Acid or base catalysis depending on approach |
| Aldehyde Generation | Oxidation reagents or direct introduction | DCM, acetone, or THF | -78 to 25°C | Selective oxidation may be challenging |
| Purification | Chromatography materials | Hexane/ethyl acetate mixtures | Room temperature | Gradient elution often beneficial |
The synthesis typically requires attention to factors such as reagent purity, reaction temperature control, and exclusion of moisture and oxygen where appropriate. Protecting group strategies are particularly important when multiple functional groups are present to ensure selectivity in the desired transformations.
Applications in Organic Chemistry
Role as a Synthetic Intermediate
1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate serves predominantly as a valuable intermediate in organic synthesis. This application stems from several advantageous features:
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The piperidine scaffold represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds
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The Boc-protected nitrogen allows for selective reactions at other positions in the molecule
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The methyl ester group provides a versatile handle for further functionalization, including hydrolysis, transesterification, or reduction
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The aldehyde functionality in the 2-oxoethyl side chain enables various transformations including:
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Reductive amination to introduce amino groups
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Wittig or Horner-Wadsworth-Emmons reactions to create carbon-carbon double bonds
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Aldol reactions to form beta-hydroxy carbonyls
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Oxidation to carboxylic acids or reduction to alcohols
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These diverse reaction possibilities make this compound particularly valuable in multi-step synthetic sequences aimed at creating more complex molecular architectures.
Building Block for Drug Discovery
Beyond its utility as a general synthetic intermediate, this compound has particular relevance as a building block in pharmaceutical research and drug discovery efforts. The piperidine core appears in numerous marketed drugs and developmental compounds across multiple therapeutic areas.
The specific arrangement of functional groups in 1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate provides:
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Multiple sites for diversification to create compound libraries
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Structural rigidity combined with strategically positioned functional groups
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The potential for selective derivatization to optimize pharmacokinetic properties
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Opportunities for creating compounds with improved drug-like characteristics
These features make it a valuable starting point for medicinal chemists seeking to develop novel therapeutic agents through systematic structural modifications.
Comparative Analysis with Related Compounds
Structural Comparisons
To better understand the distinctive properties of 1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate, it is valuable to compare it with structurally related compounds. One such related compound is (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 790667-49-1), which shares some structural elements but differs in key aspects .
Table 3: Comparative Analysis of Related Piperidine Derivatives
| Feature | 1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate |
|---|---|---|
| Core structure | Piperidine | Piperidine |
| Substitution pattern | 4-position (disubstituted) | 2-position (methyl), 4-position (oxo) |
| Carbonyl groups | Methyl ester at C-4, aldehyde in side chain | Ketone at C-4, carbamate at N-1 |
| Stereochemistry | Not specified | (S) at C-2 |
| Molecular formula | C14H23NO5 | C11H19NO3 |
| Key reactive sites | Aldehyde, methyl ester | Ketone |
These structural differences result in distinct chemical behaviors and potential applications. While both compounds contain a Boc-protected piperidine core, the positioning of other functional groups creates unique reactivity profiles and synthetic utilities .
Reactivity Differentiation
The reactivity profiles of these related compounds differ significantly due to their structural variations:
These differences in reactivity make 1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate potentially more versatile in certain synthetic applications, particularly those requiring carbon-carbon bond formation through the aldehyde group or further functionalization through the methyl ester .
Current Research and Future Directions
Recent Research Developments
Current research involving 1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate appears to focus primarily on its utility as a synthetic intermediate rather than as a target compound itself. Recent developments may include:
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Optimization of synthetic routes to improve yield, purity, and scalability
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Exploration of selective transformations of the various functional groups
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Application in the synthesis of more complex molecules with potential biological activity
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Development of asymmetric variants with defined stereochemistry at key positions
These research directions reflect the compound's value in synthetic organic chemistry and its potential contributions to medicinal chemistry and drug discovery efforts.
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